N,N',N'',N''',N''''-Pentaacetyl chitopentaose

Description

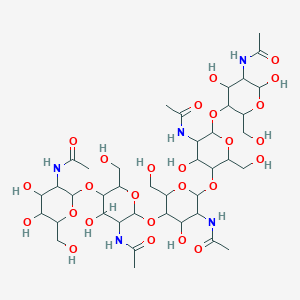

N,N',N'',N''',N''''-Pentaacetyl chitopentaose (CAS: 36467-68-2) is a fully acetylated derivative of chitopentaose, a β-1,4-linked oligosaccharide composed of five N-acetyl-D-glucosamine (GlcNAc) units. Its molecular formula is C₄₀H₆₇N₅O₂₆, with a molecular weight of 1033.98 g/mol and a typical purity of ≥95% (HPLC) . This compound is widely used in biochemical studies, including enzyme-substrate interactions, oxidative stress protection, and glycobiology research .

Properties

IUPAC Name |

N-[5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBKTWJIYTYFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Controlled N-Acetylation

Base-Mediated Deprotonation and Acetylation

The chemical synthesis of PCP typically begins with the deprotonation of glucosamine pentamer hydrochloride, followed by selective N-acetylation. A systematic study by identified optimal conditions using acetic anhydride (Ac₂O) as the acetylating agent and triethylamine (TEA) as the base in dimethylformamide (DMF). This method achieved 30% yield of PCP, with minimal O-acetylation side products. Key parameters include:

- Solvent selectivity : Polar aprotic solvents like DMF enhance N-acetylation efficiency by stabilizing the deprotonated ammonium intermediates.

- Base influence : TEA outperformed pyridine and sodium bicarbonate in minimizing partial acetylation, ensuring >95% N-selectivity.

- Reaction time : Prolonged exposure (>24 hours) increased O-acetylation byproducts, necessitating precise timing.

Table 1: Optimization of Chemical N-Acetylation Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 30 | 92 |

| Acetylating Agent | Ac₂O | 28 | 90 |

| Base | Triethylamine | 30 | 95 |

Fluorescent-Assisted Chromatographic Evaluation (FACE) introduced FACE to monitor acetylation progress, enabling real-time quantification of intermediate chitooligosaccharides. This method revealed that partially acetylated mixtures predominantly contain glucosamine (GlcN) and oligomers (GlcN)ₙ (n = 2–7), which are subsequently peracetylated to yield (GlcNAc)₅. Post-acetylation purification via silica gel chromatography isolates PCP with >98% purity.

Chemo-Enzymatic Synthesis Using Recombinant Enzymes

NodC Chitooligosaccharide Synthase System developed a scalable chemo-enzymatic method leveraging Azorhizobium caulinodans NodC synthase expressed in Escherichia coli. This system utilizes allyl 2-acetamido-2-deoxy-β-D-glucopyranoside as an acceptor, enabling gram-scale PCP production with 85% conversion efficiency.

Key Advantages:

Post-Synthetic Modifications

Post-enzymatic synthesis, allyl-protected PCP undergoes deacetylation via sodium methoxide (NaOMe) in dry methanol, achieving >99% deprotection without glycosidic bond cleavage. This step is critical for generating bioactive PCP derivatives used in plant symbiosis studies.

Enzymatic Hydrolysis of Chitin Polymers

Chitinase-Mediated Degradation demonstrated that chitinases from Rhizomucor miehei hydrolyze colloidal chitin to release PCP as a minor product alongside (GlcNAc)₂–₄. While this method is less selective, coupling exo-chitinases (CaChiT) and hexosaminidases (CaHex) enhances PCP yield to 0.60 mg/mL within 1 hour.

Table 2: Enzymatic Hydrolysis Efficiency

| Enzyme Combination | Substrate | PCP Yield (mg/mL) |

|---|---|---|

| CaChiT alone | Colloidal Chitin | 0.15 |

| CaChiT + CaHex | Colloidal Chitin | 0.60 |

Lytic Polysaccharide Monooxygenases (LPMOs) identified LPMOs from Streptomyces coelicolor that oxidatively cleave chitopentaose into 1,6-anhydro derivatives. Although not a direct PCP synthesis route, this highlights the necessity of protecting group strategies during enzymatic processing.

Analytical Validation and Purity Assessment

Chromatographic Profiling

HPLC-MS remains the gold standard for PCP quantification, with reporting retention times of 12.3 minutes (C18 column, acetonitrile/water gradient). MALDI-TOF mass spectrometry confirms molecular integrity, showing a peak at m/z 1,153.4 [M+Na]⁺.

Challenges in Scalability

Industrial adoption of chemical synthesis is limited by low yields (30%) and solvent costs, whereas enzymatic methods face substrate inhibition at high chitin concentrations. The chemo-enzymatic approach strikes a balance, offering gram-scale outputs with moderate operational costs.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce N-acetyl-D-glucosamine units.

Oxidation: It can be oxidized to form corresponding oxidized derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using acids or enzymes such as chitinase.

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Substitution: Reagents such as hydroxylamine or hydrazine can be used for substitution reactions.

Major Products Formed

Hydrolysis: Produces N-acetyl-D-glucosamine.

Oxidation: Forms oxidized chitopentaose derivatives.

Substitution: Results in various substituted chitopentaose derivatives.

Scientific Research Applications

N,N',N'',N''',N''''-Pentaacetyl chitopentaose is a pentameric chito-oligosaccharide with several applications in scientific research, biochemical enzyme assays, in vitro diagnostic analysis, and other fields . It is prepared from chitin and is also known as Chitopentaose .

Scientific Research Applications

Nodulation Studies

- Role in Nodulation: this compound is involved in nodulation, the process by which root nodules are formed on leguminous plants by Rhizobium bacteria . These nodules are essential for converting atmospheric nitrogen into ammonia .

- Production and Function: This compound can be produced by NodC, a chito-oligosaccharide synthase, and it acts as a substrate for NodL, an O-acetyltransferase .

- Plant Interaction: this compound binds to plant root lectins, which may promote cell division in the root cortex .

Enzyme Activity Assays

- Glycosidase Inhibition: Chitopentaose, a pentaacetyl derivative of chitohexaose, inhibits the activity of glycosidases .

- Chitinase Activity: It serves as a substrate for chitinases, enzymes that degrade chitin . For instance, it is used in chromatographic assays to study the enzymatic degradation of chitin .

Biochemical and Diagnostic Analysis

- High Purity Reagent: High-purity Pentaacetyl-chitopentaose is utilized in biochemical enzyme assays and in vitro diagnostic analysis .

- Preparation of Chitobiose: It can be used as a biocatalyst for preparing N,N'-diacetyl-β-d-chitobiose, which has shown potential in alleviating metabolic dysfunction associated with type 2 diabetes .

Other Applications

- Inhibition of Nitric Oxide Production: Penta-N-acetylchitopentaose, along with chitin and chitosan, inhibits nitric oxide production in LPS-activated RAW 264.7 macrophages .

- Bioactive Component Extraction: Chitin oligosaccharides can be utilized in the bioconversion of chitin materials and the bio-extraction of bioactive components from chitin-rich plants or microorganisms .

- Responsive Antibacterial Activity: Antibacterial materials with responsive antibacterial activity, anti-biofilm formation, and the formation of antibacterial polymeric films are areas where this compound may find potential applications .

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetyl chitopentaose involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce mitochondrial-mediated apoptosis and suppress protective autophagy in hepatocellular carcinoma cells. This is achieved by decreasing mitochondrial membrane potential, releasing cytochrome c into the cytoplasm, and activating caspases, leading to cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Chitooligosaccharides (COS) vary in degree of polymerization (DP) and acetylation. Key structural analogs include:

| Compound | CAS | DP | Acetylation | Molecular Formula | Molecular Weight (g/mol) | Purity (%) |

|---|---|---|---|---|---|---|

| N,N′-Diacetylchitobiose | 35061-50-8 | 2 | 2 | C₁₆H₂₈N₂O₁₁ | 424.40 | ≥96 |

| N,N′,N″-Triacetylchitotriose | 38864-21-0 | 3 | 3 | C₂₄H₄₁N₃O₁₆ | 627.59 | ≥97 |

| N,N′,N″,N‴-Tetraacetylchitotetraose | 2706-65-2 | 4 | 4 | C₃₂H₅₄N₄O₂₁ | 830.79 | ≥97 |

| N,N',N'',N''',N''''-Pentaacetyl chitopentaose | 36467-68-2 | 5 | 5 | C₄₀H₆₇N₅O₂₆ | 1033.98 | ≥95 |

| N,N′,N″,N‴,N''''-Hexaacetylchitohexaose | N/A | 6 | 6 | C₄₈H₈₀N₆O₃₁ | 1237.20 | N/A |

Key Observations :

- Synthesis Challenges : Higher DP derivatives (e.g., DP5–6) exhibit lower synthetic yields due to steric hindrance and solubility issues. For example, yields drop from ~40% for DP4 to ~10% for DP6 .

- Thermal Stability : Pentaacetyl chitopentaose has a melting point of 285–295°C (dec.) , comparable to other acetylated COS .

(a) Antioxidant Effects

- Pentaacetyl Chitopentaose: Demonstrates superior protection against oxidative stress in retinal (ARPE-19) and epidermal (HaCaT) cells.

- Comparison with Shorter Chains : While chitobiose (DP2) and chitotriose (DP3) show moderate activity, the DP5 skeleton is critical for optimal receptor binding, mimicking heparin pentasaccharides .

- Cytotoxicity : Peracetylated COS (e.g., PACOs) exhibit cytotoxicity at high concentrations, unlike N-acetylated derivatives (NACOs) .

(b) Enzyme Interactions

- Substrate Specificity: Chitinase Degradation: Pentaacetyl chitopentaose is hydrolyzed by chitinases (e.g., Streptomyces enzyme) into smaller oligomers, unlike chitobiose (DP2), which resists degradation .

- Binding Affinity :

(c) Pathogen Inhibition

- Shigella Toxin Uptake : N,N′,N″-Triacetylchitotriose (DP3) is the most potent inhibitor (IC₅₀ ~10 µM), outperforming pentaacetyl chitopentaose. This suggests shorter chains preferentially block toxin-receptor interactions .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing N,N',N'',N''',N''''-Pentaacetyl chitopentaose, and how can purity be optimized?

- Answer : Synthesis typically involves peracetylation of chitopentaose using acetic anhydride in anhydrous pyridine under nitrogen, followed by purification via silica gel chromatography (eluent: chloroform/methanol gradients). Purity optimization requires monitoring reaction kinetics using TLC and validating outcomes with HPLC (C18 column, acetonitrile/water mobile phase). Post-synthesis, MALDI-TOF MS or / NMR confirms structural integrity, with acetyl group integration ratios (e.g., δ 2.0–2.2 ppm for methyl protons) .

Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

- Answer : Key techniques include:

- NMR spectroscopy : Assign acetyl group positions via - HSQC and HMBC correlations.

- Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+Na] peak at m/z ~1300).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).

Q. How can researchers design assays to evaluate the immunomodulatory activity of this compound?

- Answer : Use in vitro models such as:

- Macrophage activation : Measure cytokine production (e.g., IL-6, TNF-α) via ELISA in RAW 264.7 cells, with LPS as a positive control.

- Dendritic cell maturation : Flow cytometry to assess CD80/86 expression.

- TLR-4 binding assays : Surface plasmon resonance (SPR) to determine binding affinity (KD values).

Advanced Research Questions

Q. How can solubility limitations of this compound in aqueous systems be addressed for in vivo studies?

- Answer : Strategies include:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility while minimizing cytotoxicity.

- Nanoformulation : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) or liposomes (thin-film hydration).

- pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) with sonication.

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Answer : Conduct meta-analysis with the following steps:

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and endotoxin levels.

- Dose normalization : Express activities as molar concentrations rather than mass/volume.

- Statistical harmonization : Apply mixed-effects models to account for inter-lab variability.

- Orthogonal validation : Confirm results using alternative methods (e.g., RNA-seq for cytokine profiling alongside ELISA) .

Q. How can computational modeling enhance the design of experiments involving this compound?

- Answer : Integrate:

- Molecular dynamics (MD) simulations : Predict binding modes with TLR-4 or chitinases (GROMACS/AMBER).

- QSAR models : Corrogate acetyl group substitutions with bioactivity using partial least squares regression.

- Reaction pathway prediction : Apply quantum mechanics (DFT) to optimize acetylation efficiency.

Q. What methodologies ensure reproducibility in studies involving this compound’s synthesis and bioactivity?

- Answer : Follow NIH guidelines for experimental reporting:

- Detailed protocols : Document reaction stoichiometry, purification Rf values, and instrument calibration.

- Open-data practices : Deposit raw NMR/MS spectra in repositories like Zenodo.

- Blinded analysis : Use independent researchers for data interpretation.

- Reagent validation : Certify chitopentaose purity (≥95%) via independent vendors .

Q. How can degradation pathways of this compound be systematically analyzed?

- Answer : Employ:

- Forced degradation studies : Expose to heat (40–60°C), UV light, or acidic/basic conditions (pH 2–12).

- HPLC-MS/MS : Identify degradation products (e.g., deacetylated fragments) and propose pathways.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.